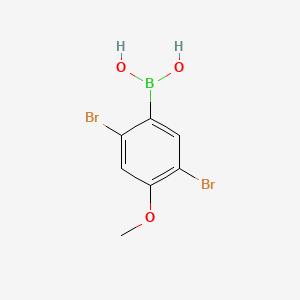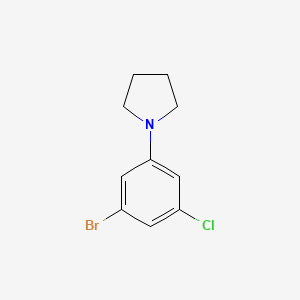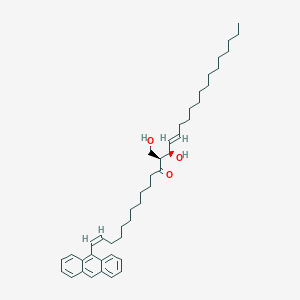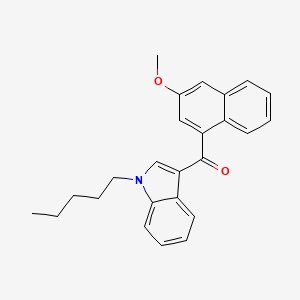
JWH 081 3-methoxynaphthyl isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 081 3-methoxynaphthyl isomer is a synthetic cannabinoid (CB) that shows a high-affinity for the central CB1 receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral CB2 receptor (Ki = 12.4 nM) . It differs structurally from JWH 081 by having the methoxy group attached to the naphthyl rings at the 3 position, instead of the 4 position .
Molecular Structure Analysis
The molecular formula of JWH 081 3-methoxynaphthyl isomer is C25H25NO2 . The InChi Code is InChI=1S/C25H25NO2/c1-3-4-9-14-26-17-23 (21-12-7-8-13-24 (21)26)25 (27)22-16-19 (28-2)15-18-10-5-6-11-20 (18)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of JWH 081 3-methoxynaphthyl isomer is 371.5 . It is soluble in DMF, DMSO, and Ethanol at 10 mg/ml .Scientific Research Applications
Differentiation of Positional Isomers of JWH-081 : A study by Kusano et al. (2015) focused on differentiating positional isomers of JWH-081, crucial for forensic toxicology, medicine, and legislation. The researchers successfully differentiated the positional isomers of JWH-081 using gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) and tandem mass spectrometry (MS/MS) (Kusano et al., 2015).
Fragmentation Differences of Synthetic Cannabinoid Isomers : Harris et al. (2014) studied the fragmentation differences in the electron ionization spectra of three synthetic cannabinoid positional isomers, including JWH-081. The research highlighted significant differences in the relative ratios of principal fragment ions, providing a method for differentiating these isomers (Harris et al., 2014).
Mass Spectrometric Differentiation of JWH-081 Metabolites : A 2016 study by Kusano et al. developed a method using GC-EI-MS/MS to differentiate the positional isomers of hydroxyindole metabolites of JWH-018, a synthetic cannabinoid similar to JWH-081. This method is significant for identifying the position of hydroxyl groups on the indole ring of such compounds (Kusano et al., 2016).
Structural Characterization of JWH-081 : Nycz et al. (2010) conducted a study on JWH-081, characterizing its structure using various spectroscopic methods. The research provides insights into the geometric and electronic structure of JWH-081, essential for understanding its interaction with biological systems (Nycz et al., 2010).
Purity Analysis of Synthetic Cannabinoids : Ginsburg et al. (2012) analyzed the purity of synthetic cannabinoids like JWH-018 and JWH-073, which are structurally related to JWH-081. This study contributes to understanding the quality of synthetic cannabinoids available in the market (Ginsburg et al., 2012).
Differentiation of Synthetic Cannabinoid Isomers in Seized Drugs : Marginean et al. (2015) employed ultra high-performance liquid chromatography (UHPLC) and time-of-flight (TOF) mass spectrometry for analyzing synthetic cannabinoids, including isomers of JWH-018. This study is relevant for forensic analysis of synthetic cannabinoids similar to JWH-081 (Marginean et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-9-14-26-17-23(21-12-7-8-13-24(21)26)25(27)22-16-19(28-2)15-18-10-5-6-11-20(18)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSSAESHPAJYSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017317 |
Source


|
| Record name | JWH-081 3-Methoxynaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 081 3-methoxynaphthyl isomer | |
CAS RN |
1696409-36-5 |
Source


|
| Record name | JWH-081 3-Methoxynaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


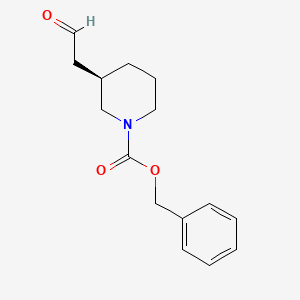
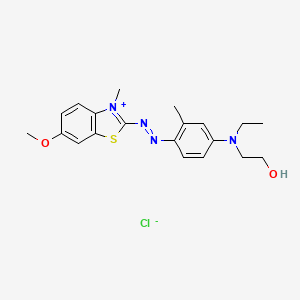
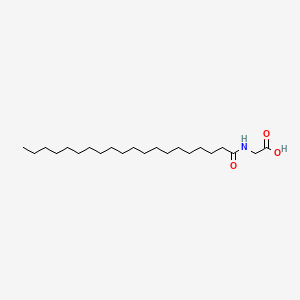
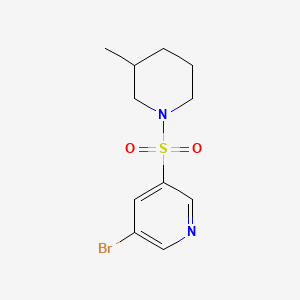
![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
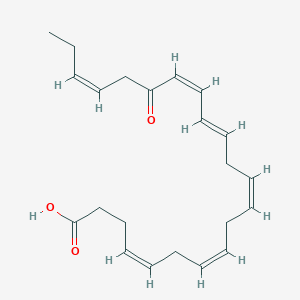
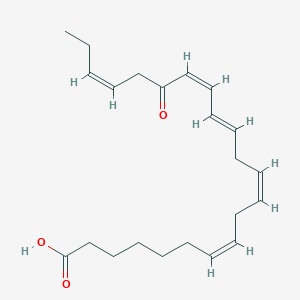
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)


